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4-(3-Bromophenyl)pyrimidine-2(1H)-thione

Cat. No.: B1524188
CAS No.: 874766-81-1
M. Wt: 267.15 g/mol
InChI Key: ZTGRVGZIABYSCD-UHFFFAOYSA-N
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Description

4-(3-Bromophenyl)pyrimidine-2(1H)-thione, with the CAS registry number 874766-81-1, is a versatile brominated heterocyclic compound offered as a building block for research applications . This chemical belongs to the class of 4-phenylpyrimidine-2(1H)-thiones, a scaffold recognized in medicinal chemistry research . The compound has a molecular formula of C 10 H 7 BrN 2 S and a molecular weight of approximately 267.14 g/mol . It is typically supplied with a purity of 97% . As a key synthetic intermediate, its structure incorporates both a pyrimidine-2-thione moiety and a 3-bromophenyl group, making it a valuable substrate for further chemical modifications, such as metal-catalyzed cross-coupling reactions . Scientific literature indicates that structurally related 4-phenylpyrimidine-2(1H)-thiones have been investigated for their biological activity, including their potency as inhibitors of cyclooxygenase (COX-1 and COX-2) enzymes, highlighting the potential of this chemical class in pharmacological research . The bromine atom serves as a reactive handle for constructing more complex molecular architectures, particularly in the synthesis of fused heterocyclic systems like thiazolopyrimidines, which are of significant interest for exploring a broad range of bioactivities . Researchers should handle this material in accordance with its safety data. The GHS hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment should be worn. This product is intended for research and development purposes only and is not approved for human, veterinary, or diagnostic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H7BrN2S B1524188 4-(3-Bromophenyl)pyrimidine-2(1H)-thione CAS No. 874766-81-1

Properties

IUPAC Name

6-(3-bromophenyl)-1H-pyrimidine-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2S/c11-8-3-1-2-7(6-8)9-4-5-12-10(14)13-9/h1-6H,(H,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTGRVGZIABYSCD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C2=CC=NC(=S)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70695028
Record name 6-(3-Bromophenyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874766-81-1
Record name 4-(3-Bromophenyl)-2(1H)-pyrimidinethione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=874766-81-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(3-Bromophenyl)pyrimidine-2(1H)-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70695028
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biochemical Analysis

Biochemical Properties

4-(3-Bromophenyl)pyrimidine-2(1H)-thione plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, particularly those involved in cellular signaling pathways. For instance, it has been observed to inhibit certain protein kinases, which are crucial for regulating cell growth, differentiation, and metabolism. The interaction between this compound and these enzymes typically involves binding to the active site, thereby preventing the phosphorylation of target proteins.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, this compound can inhibit the proliferation of cancer cells by disrupting the signaling pathways that promote cell division. Additionally, it has been shown to induce apoptosis in certain cell types, further highlighting its potential as an anticancer agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as protein kinases, inhibiting their activity. This inhibition can lead to a cascade of downstream effects, including changes in gene expression and cellular metabolism. The compound’s ability to interfere with enzyme activity is primarily due to its structural compatibility with the enzyme’s active site, allowing it to act as a competitive inhibitor.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard conditions, but its activity can diminish due to degradation over extended periods. Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of cellular functions, although the exact duration of its effectiveness can vary depending on the experimental conditions.

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively inhibit target enzymes and alter cellular processes without causing significant toxicity. At higher doses, toxic effects such as liver damage and impaired kidney function have been reported. These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing adverse effects.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation. The compound’s metabolism can lead to the formation of various metabolites, some of which may retain biological activity. Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential interactions with other drugs.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its uptake into cells and its subsequent localization to target sites. The compound’s distribution can be influenced by factors such as tissue permeability and the presence of efflux transporters that may limit its intracellular concentration.

Subcellular Localization

The subcellular localization of this compound is critical for its activity. It is often found in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its effectiveness in modulating cellular functions. Understanding its subcellular distribution helps in elucidating its precise mechanism of action and potential therapeutic applications.

Biological Activity

4-(3-Bromophenyl)pyrimidine-2(1H)-thione is a sulfur-containing heterocyclic compound with significant biological activities attributed to its pyrimidine and thione functionalities. Its molecular formula is C₁₀H₇BrN₂S, and it has a molecular weight of approximately 267.14 g/mol. The presence of the bromophenyl group enhances its electrophilic character, making it a candidate for various pharmacological applications, particularly in antimicrobial and anticancer research.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction between 3-bromobenzaldehyde and thiourea, leading to the formation of the desired thione compound. Characterization methods such as IR and NMR spectroscopy are employed to confirm the structure of synthesized compounds.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

  • Antimicrobial Activity : Preliminary studies indicate that this compound exhibits notable antimicrobial properties against various bacterial strains.
  • Anticancer Activity : Research has shown that compounds with similar structures can inhibit tumor growth and induce apoptosis in cancer cell lines.

Antimicrobial Activity

Research has demonstrated that derivatives of pyrimidinethiones, including this compound, possess significant antimicrobial properties. For instance, studies report minimum inhibitory concentration (MIC) values indicating effective inhibition against pathogens such as E. coli and S. aureus.

CompoundMIC (μg/mL)
This compound256
Control (Ciprofloxacin)2

Anticancer Activity

In vitro studies have evaluated the anticancer potential of this compound against various cancer cell lines. The compound has shown cytotoxic effects, particularly in breast cancer (MCF7) and lung cancer (A549) cells.

Cell LineIC50 (μM)
MCF737
A54945

The mechanism through which this compound exerts its biological effects involves several pathways:

  • Enzyme Interaction : It may interact with specific enzymes involved in metabolic pathways, influencing their activity.
  • Cell Cycle Arrest : The compound induces cell cycle arrest in cancer cells, leading to apoptosis through modulation of cell cycle regulators.

Case Studies

  • Anticancer Efficacy : A study published in November 2022 highlighted the anticancer efficacy of thiazolo[3,2-a]pyrimidines, suggesting that similar compounds can significantly reduce tumor proliferation in preclinical models.
  • Antimicrobial Properties : Research conducted on pyrimidinethiones indicated broad-spectrum antimicrobial activity, reinforcing the potential therapeutic applications of compounds like this compound.

Scientific Research Applications

Synthesis of 4-(3-Bromophenyl)pyrimidine-2(1H)-thione

The synthesis of this compound typically involves a multi-step process, including the condensation of appropriate starting materials such as 3-bromobenzaldehyde and thiourea. The reaction conditions often include the use of solvents like ethanol or dioxane under reflux conditions to facilitate the formation of the thione structure.

Table 1: Synthesis Overview

StepReactantsConditionsProduct
13-Bromobenzaldehyde, ThioureaReflux in EthanolThis compound
2Intermediate ProductsVariousFinal Derivatives

Biological Activities

Research indicates that this compound exhibits significant biological activities, including:

  • Antimicrobial Activity : Various derivatives have shown efficacy against bacterial strains such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) reported at around 256 µg/mL .
  • Anticancer Properties : The compound has been studied for its potential in cancer therapy, particularly targeting pathways associated with tumor growth and proliferation .
  • Anti-inflammatory Effects : Some studies suggest that derivatives of this compound can modulate inflammatory responses, making them candidates for treating inflammatory diseases .
Activity TypeTarget Organisms/ConditionsObserved Effects
AntimicrobialE. coli, S. aureusInhibition at MIC = 256 µg/mL
AnticancerVarious Cancer Cell LinesGrowth inhibition and apoptosis induction
Anti-inflammatoryIn vitro modelsReduced cytokine production

Medicinal Chemistry Applications

The unique structural features of this compound allow it to interact with various biological targets, making it a versatile scaffold for drug development:

  • Drug Design : The compound serves as a lead structure for synthesizing novel derivatives with enhanced pharmacological profiles.
  • Mechanistic Studies : Investigations into its binding affinities with enzymes and receptors provide insights into its mechanism of action, aiding in the rational design of more effective compounds .

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of this compound:

  • A study published in Frontiers in Chemistry demonstrated that modifications to the pyrimidine ring could enhance anticancer activity against specific cell lines .
  • Research featured in PMC discussed the synthesis of related thiazole derivatives that exhibited similar biological activities, suggesting a broader application for pyrimidine-thione compounds in medicinal chemistry .

Case Study Example

A recent investigation into a series of pyrimidine derivatives revealed that introducing electron-donating groups significantly improved their anticancer properties compared to their electron-withdrawing counterparts . This finding emphasizes the importance of substituent choice in optimizing therapeutic efficacy.

Comparison with Similar Compounds

Structural and Physical Properties

Key pyrimidine-thione derivatives and their properties are compared below:

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Solubility Key Substituents Reference
4-(3-Bromophenyl)pyrimidine-2(1H)-thione C₁₀H₇BrN₂S 267.15 Not reported DMSO 3-Bromophenyl
4-(4-Chlorophenyl)-3-ethyl-...-thione (2e) C₁₅H₁₂ClN₃OS 317.79 140–141 (dec.) Hexafluoroisopropanol/THF 4-Chlorophenyl, ethyl group
4-(4-Methoxyphenyl)-3-methyl-...-thione (2f) C₁₅H₁₃N₃O₂S 299.35 192–194 (dec.) Hexafluoroisopropanol/CHCl₃ 4-Methoxyphenyl, methyl group
(E)-4-(benzofuran-3-yl)-...-thione (8b) C₂₀H₁₃N₃O₂S 367.40 212–214 Not reported Benzofuran, hydroxybenzylidene
4-(2-Methoxyphenyl)-6-phenyl-...-thione (3e) C₁₇H₁₆N₂OS 296.39 178–180 Not reported 2-Methoxyphenyl, phenyl

Key Observations :

  • Substituent Effects : The bromophenyl group in the target compound likely increases molecular weight and lipophilicity compared to chloro- or methoxy-substituted analogs. This may reduce aqueous solubility but enhance membrane permeability.
  • Melting Points : Derivatives with bulkier substituents (e.g., benzofuran in 8b ) exhibit higher melting points (>200°C), while smaller substituents (e.g., ethyl in 2e ) result in lower decomposition points.
  • Solubility : The target compound’s solubility in DMSO contrasts with analogs requiring fluorinated solvents (e.g., 2e and 2f ), highlighting its compatibility with biological assays.
Spectroscopic Data
  • IR Spectroscopy : The C=S stretch in pyrimidine-thiones typically appears at 1162–1334 cm⁻¹ (e.g., 3e: 1162 cm⁻¹ ; 9f: 1334 cm⁻¹ ). The target compound’s IR data are unreported but expected to align with this range.
  • NMR : Aromatic protons in 3-bromophenyl groups resonate downfield (δ ~7.3–7.8 ppm) due to bromine’s electronegativity, as seen in 8d (δ 7.5–7.7 ppm for bromobenzylidene ).

Preparation Methods

Synthesis Starting from Chalcone Derivatives

The preparation of 4-(3-Bromophenyl)pyrimidine-2(1H)-thione often begins with the synthesis of chalcone intermediates. Chalcones are α,β-unsaturated ketones formed by the Claisen-Schmidt condensation of acetophenone derivatives with substituted benzaldehydes.

Example: Preparation of 3-(4-bromophenyl)-1-phenyl-2-propenone (Chalcone Intermediate)

  • React acetophenone (0.005 mol) with 4-bromobenzaldehyde (0.005 mol) in methanol (approx. 10 mL).
  • Add 20% NaOH solution (1 mL) to catalyze the condensation.
  • Stir the mixture at room temperature for 30 minutes and then leave overnight.
  • After completion, neutralize with ice water and filter the precipitate.
  • Recrystallize the crude product from ethanol to obtain the chalcone.
  • Characterization: FT-IR shows characteristic α,β-unsaturated ketone peaks (1658 cm⁻¹ CO stretch), aromatic C-H stretches (~3059 cm⁻¹), and C-Br stretch (~613 cm⁻¹).
  • Yield: Approximately 61% with melting point around 122–123 °C.

Cyclization with Thiourea to Form Pyrimidine-2-thione Derivative

The key step to obtain the pyrimidine-2-thione ring involves cyclization of the chalcone intermediate with thiourea in the presence of a base such as potassium hydroxide (KOH).

Typical Procedure:

  • Dissolve the chalcone (e.g., 0.001 mol) in methanol (4 mL).
  • Add KOH (0.001 mol) and thiourea (0.001 mol) to the solution.
  • Reflux the mixture for 3–4 hours to promote cyclization.
  • Cool the reaction mixture and acidify with dilute hydrochloric acid (HCl) to precipitate the product.
  • Filter and dry the precipitate, then recrystallize from ethanol.
  • The product is 4-(4-bromophenyl)-6-phenylpyrimidine-2-thiol (a close structural analog).
  • FT-IR confirms the presence of thiol group (SH stretch ~2937 cm⁻¹), C=N stretch (~1678 cm⁻¹), and C-Br stretch (~617 cm⁻¹).
  • Yield: Approximately 72%, melting point 164–165 °C.

Though this example uses 4-bromophenyl substitution, the method is adaptable to 3-bromophenyl substitution by using the corresponding chalcone.

Alternative Route: Cyclization with Urea or Thiourea

  • Cyclization of chalcones with urea produces pyrimidine-2-ol derivatives, while thiourea leads to pyrimidine-2-thione derivatives.
  • For pyrimidine-2-thione, reflux chalcone with thiourea and KOH in ethanol for 18–20 hours.
  • After cooling, isolate the product by filtration and recrystallization.
  • This method yields 6-(4-bromophenyl)-4-phenyl-(1H)-5,6-dihydro-2-pyrimidinthione, structurally related to this compound.

Functionalization and Further Derivatization

  • The pyrimidine-2-thione core can be further reacted with alkyl halides (e.g., 3-cyanobenzyl chloride) in the presence of potassium carbonate (K2CO3) and DMSO to yield arylalkylthio derivatives.
  • These modifications allow tuning of biological activity and physicochemical properties.

Preparation of Stock Solutions and Formulations

For biological testing and in vivo studies, this compound is prepared as stock solutions in solvents such as DMSO, PEG300, Tween 80, or corn oil. The preparation involves:

  • Dissolving the compound in DMSO to make a master stock solution.
  • Sequential addition of co-solvents (e.g., PEG300, Tween 80, ddH2O or corn oil) with mixing and clarification at each step to ensure a clear solution before proceeding.
  • Physical aids like vortexing, ultrasound, or hot water bath may be used to enhance dissolution.
  • Concentrations can be adjusted precisely using molarity and dilution calculators to achieve desired working concentrations for assays.

Table 1: Stock Solution Preparation Example for this compound

Amount of Compound 1 mg 5 mg 10 mg
1 mM Solution 3.7432 mL 18.7161 mL 37.4322 mL
5 mM Solution 0.7486 mL 3.7432 mL 7.4864 mL
10 mM Solution 0.3743 mL 1.8716 mL 3.7432 mL

Summary of Reaction Conditions and Yields

Step Reagents/Conditions Time Yield (%) Notes
Chalcone synthesis Acetophenone + 3-bromobenzaldehyde, NaOH, MeOH Overnight ~60-90 Claisen-Schmidt condensation
Cyclization with thiourea Chalcone + thiourea + KOH, reflux in ethanol 3-4 hours ~70-75 Acidify to precipitate pyrimidine-2-thione
Extended cyclization Chalcone + thiourea + KOH, reflux in ethanol 18-20 hours ~60-65 Produces dihydropyrimidine-2-thione
Alkylation (derivatization) Pyrimidine-2-thione + alkyl halide + K2CO3, DMSO 12 hours 50-80 Functionalization for biological testing

Analytical Characterization Supporting Preparation

  • FT-IR Spectroscopy: Confirms functional groups such as thiol (SH), C=N, aromatic C-H, and halogen substituents (C-Br).
  • 1H-NMR Spectroscopy: Identifies aromatic protons, aliphatic protons, and NH signals consistent with pyrimidine-2-thione structures.
  • Melting Point: Used to assess purity and identity; typical melting points range from 150 °C to 165 °C depending on substitution patterns.
  • Thin Layer Chromatography (TLC): Monitors reaction progress and purity with solvent systems like benzene/methanol (4:1).

Q & A

Q. What are the common synthetic routes for preparing 4-(3-bromophenyl)pyrimidine-2(1H)-thione derivatives, and how can reaction conditions be optimized?

Answer: The synthesis of this compound derivatives typically involves cyclocondensation or coupling reactions. Key methods include:

  • Cyclocondensation : Reacting thiourea with α,β-unsaturated ketones (e.g., 1-(benzimidazol-2-yl)-3-(4-bromophenyl)-2-propen-1-one) under acidic conditions to form the pyrimidine-thione core .
  • Nucleophilic substitution : Introducing substituents via sodium hydride-mediated coupling of aryl halides (e.g., bromophenyl groups) to pyrrolo[2,3-d]pyrimidine scaffolds .

Q. Optimization strategies :

  • Temperature : Reactions are often conducted at 60–80°C to balance yield and side-product formation .
  • Catalysts : Sodium hydride enhances nucleophilicity in coupling reactions .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates .

Q. Table 1. Example Synthetic Conditions and Yields

DerivativeMethodYieldConditionsReference
N4-(3-Bromophenyl)-7-(4-chlorobenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamineCoupling47%NaH, DMF, 70°C
4-(4-Bromophenyl)-6-phenyl-1,2,3,4-tetrahydropyrimidin-2-thioneCyclocondensation78%Thiourea, HCl, acetone

Q. How is X-ray crystallography employed to determine the molecular structure of this compound derivatives?

Answer: Single-crystal X-ray diffraction is the gold standard for structural elucidation. Key steps include:

Crystal growth : Slow evaporation of acetone/chloroform solutions yields diffraction-quality crystals .

Data collection : Mo Kα radiation (λ = 0.71073 Å) at 173 K reduces thermal motion artifacts .

Refinement : Software like SHELXL refines structures using least-squares minimization, with R factors < 0.05 indicating high precision .

Q. Key parameters :

  • Hydrogen bonding : N–H···S interactions (2.60–2.62 Å) stabilize dimers (e.g., R₂²(8) motifs) .
  • Torsion angles : Planarity of the dihydropyrimidine ring (deviation < 0.09 Å) and dihedral angles (e.g., 83.97° between pyrimidine and aryl rings) .

Q. Table 2. Crystallographic Data for a Representative Derivative

ParameterValue
Space groupOrthorhombic, Pbca
a, b, c (Å)10.5904, 16.9189, 30.5713
R factor0.049
Data-to-parameter ratio15.3
Intermolecular bondsN1–H1N···S2 (3.419 Å)
Reference

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for dihydropyrimidine-2-thione derivatives?

Answer: Contradictions arise from disordered atoms, low data-to-parameter ratios, or absorption effects. Solutions include:

  • Data validation : Check for ALERT C (e.g., missing FCF reflections) using checkCIF .
  • Absorption correction : Apply multi-scan methods (e.g., SADABS) to mitigate intensity errors .
  • Constrained refinement : Fix thermal parameters for methyl groups to reduce overfitting .

Case study : In 4,4,6-trimethyl-1-(3-methylphenyl)-3,4-dihydropyrimidine-2(1H)-thione, pseudo-symmetry between two molecules in the asymmetric unit required careful handling of hydrogen-bonding networks to avoid misinterpretation .

Q. How can molecular docking studies evaluate the binding affinity of this compound to biological targets?

Answer: Protocol :

Target preparation : Retrieve protein structures (e.g., VEGFR-2, PDB ID: 4ASD) and remove water/ligands .

Ligand optimization : Minimize the derivative’s energy using Gaussian09 with B3LYP/6-31G(d) .

Docking : Use AutoDock Vina with a grid box covering the active site (20 ų) .

Validation : Compare docking poses with co-crystallized ligands (RMSD < 2.0 Å acceptable).

Example : Pyrimidin-2(1H)-one spacers showed higher VEGFR-2 affinity than pyrazoline analogs due to better hydrophobic complementarity .

Q. What methodological approaches assess the antimicrobial and antitumor activities of these derivatives?

Answer:

  • Antimicrobial assays :
    • MIC determination : Broth microdilution (e.g., 96-well plates) against S. aureus and E. coli .
    • Time-kill kinetics : Monitor bacterial viability hourly for 24 h .
  • Antitumor assays :
    • MTT assay : Measure IC₅₀ values in cancer cell lines (e.g., MCF-7, HepG2) after 48 h exposure .
    • Apoptosis markers : Western blot for caspase-3/9 activation .

Q. Table 3. Biological Activity of Selected Derivatives

CompoundActivity (IC₅₀/MIC)TargetReference
N4-(3-Bromophenyl)-7-(4-chlorobenzyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamineIC₅₀ = 0.32 µM (MCF-7)VEGFR-2
4-Amino-5-(indol-3-yl)-7-(naphthyl)pyrido[2,3-d]pyrimidine-2(1H)-thioneMIC = 12.5 µg/mL (S. aureus)DNA gyrase

Q. How do substituents on the pyrimidine ring influence pharmacological properties?

Answer:

  • Electron-withdrawing groups (e.g., Br, Cl) : Enhance antitumor activity by increasing electrophilicity and target binding .
  • Hydrophobic substituents (e.g., naphthyl) : Improve membrane permeability but may reduce solubility .
  • Methoxy groups : Modulate metabolic stability via steric hindrance of CYP450 enzymes .

Example : 7-(2,5-Dimethoxybenzyl) derivatives exhibited lower cytotoxicity (IC₅₀ > 50 µM) due to reduced cellular uptake .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(3-Bromophenyl)pyrimidine-2(1H)-thione
Reactant of Route 2
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4-(3-Bromophenyl)pyrimidine-2(1H)-thione

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